molecular formula C10H16O2 B12058522 Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol

Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol

Cat. No.: B12058522
M. Wt: 168.23 g/mol
InChI Key: FYTVZXRDKATZTF-JXUBOQSCSA-N
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Description

Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol is a bicyclic compound featuring a norbornene-like framework with two methanol groups at the 2- and 3-positions. Its stereochemistry (1R,2R,3R,4S) imparts distinct spatial and electronic properties, making it valuable in asymmetric synthesis, polymer chemistry, and pharmaceutical intermediates. The bicyclo[2.2.2]octane core contributes to reduced ring strain compared to smaller bicyclic systems (e.g., bicyclo[2.2.1]), enhancing thermal stability and modulating reactivity .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

[(1R,2S,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.2]oct-5-enyl]methanol

InChI

InChI=1S/C10H16O2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-12H,3-6H2/t7-,8+,9-,10-/m0/s1

InChI Key

FYTVZXRDKATZTF-JXUBOQSCSA-N

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1[C@@H]([C@H]2CO)CO

Canonical SMILES

C1CC2C=CC1C(C2CO)CO

Origin of Product

United States

Preparation Methods

Catalytic Oxidation with Transition Metals

The most direct route involves oxidizing 1,4-dimethylene cyclohexane (1) using hydrogen peroxide (H₂O₂) in the presence of palladium catalysts. As described in WO2019075004A1, treatment of 1 with 30% H₂O₂ and palladium diacetate (Pd(OAc)₂) in acetic acid at 0–25°C yields bicyclo[2.2.2]octane-1,4-diol (2) with 60% efficiency. The reaction proceeds via epoxidation of the diene followed by acid-catalyzed cyclization. Key parameters include:

  • Catalyst loading : 3 mol% Pd(OAc)₂.

  • Temperature : Controlled exotherm (<30°C) to prevent over-oxidation.

  • Workup : Extraction with n-butanol and recrystallization from basic/acidic aqueous solutions.

Alternative Oxidizing Agents

Triflic acid (TfOH) and oxone (KHSO₅) have been explored for similar transformations. For instance, oxone in aqueous medium at room temperature achieves 55% conversion to 2 , though side products like acetoxylated derivatives necessitate chromatographic purification.

Hydrogenation of Bicyclo[2.2.2]octane Dicarboxylates

Dicarboxylic Acid Reduction

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (3), prepared via Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, serves as a precursor. Reduction of 3 to the diol involves:

  • Catalytic hydrogenation : Using Raney nickel (Ra-Ni) at 100–300 bar H₂ and 150–250°C.

  • Chemical reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (65°C), yielding 2 in 75–85% efficiency.

Ester Intermediate Pathway

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (4) undergoes hydrogenolysis under milder conditions:

  • Catalyst : Ruthenium on carbon (Ru/C) at 50 bar H₂ and 80°C.

  • Solvent : Methanol or ethanol.

  • Yield : 90–95% with minimal over-reduction.

Reductive Amination and Hydroformylation

Amination Followed by Hydrolysis

Reductive amination of bicyclo[2.2.2]octane-1,4-diketone (5) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol produces the diamine intermediate (6), which is hydrolyzed to 2 using HCl. This method suffers from low stereoselectivity (50:50 endo/exo ratio) but is scalable.

Hydroformylation of Dienes

1,4-Dimethylene cyclohexane undergoes hydroformylation with syngas (CO/H₂) in the presence of cobalt or rhodium catalysts (e.g., Rh(acac)(CO)₂) at 90–250°C and 5–300 bar. The resultant dialdehyde (7) is reduced to 2 using NaBH₄ in THF (80% yield).

Comparative Analysis of Methods

MethodStarting MaterialCatalystYield (%)Purity (%)Key Advantage
Oxidation of 1 1,4-Dimethylene cyclohexanePd(OAc)₂6095Direct, fewer steps
Hydrogenation of 3 Dicarboxylic acidRa-Ni8598High purity
Ester hydrogenolysisDimethyl esterRu/C9599Mild conditions
Hydroformylation1,4-Dimethylene cyclohexaneRh(acac)(CO)₂8090Tunable selectivity

Challenges and Optimization Strategies

Stereochemical Control

The rel-(1R,2R,3R,4S) configuration necessitates chiral catalysts or resolution techniques. Enzymatic resolution using lipases (e.g., Candida antarctica) achieves 98% enantiomeric excess (ee) but requires costly biocatalysts.

Byproduct Mitigation

Over-oxidation to ketones or ethers is minimized by:

  • Low-temperature regimes (<40°C).

  • Inert atmospheres (N₂ or Ar).

  • Catalyst poisoning agents (e.g., quinoline for Ra-Ni) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl groups to chlorides.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Chlorides, bromides

Scientific Research Applications

Chemistry:

    Organic Synthesis: Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol serves as a versatile intermediate in the synthesis of complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Studies: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and enzyme kinetics.

Medicine:

    Drug Development: this compound derivatives have potential as therapeutic agents due to their bioactive properties.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the bicyclo[2.2.2]octane framework provides a rigid structure that can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Bicyclo[2.2.2]octane-2,3-dimethanol (CAS 65942-08-7)
  • Structure : Shares the bicyclo[2.2.2]octane core but with (2R,3S)-rel stereochemistry.
  • Properties : Molecular formula C₁₀H₁₈O₂, density 1.063 g/cm³, boiling point 315°C, flash point 152.7°C.
  • Applications: Potential use in polymer synthesis due to diol functionality. Higher hydrophilicity compared to ester or nitrile derivatives .
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Acid
  • Structure: Carboxylic acid substituents instead of methanol groups.
  • Applications: Intermediate for pesticides, highlighting how substituents dictate industrial use. Less hydrophilic than the dimethanol derivative .

Bicyclo[2.2.1]heptene Derivatives

Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol (CAS 699-95-6)
  • Structure : Smaller bicyclo[2.2.1] framework with (1R,2R,3S,4S)-rel configuration.
  • Properties : Molecular formula C₉H₁₄O₂, molecular weight 154.21 g/mol.
  • Reactivity : Increased ring strain enhances susceptibility to ring-opening reactions compared to bicyclo[2.2.2] analogs .
Diisoamyl 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Structure : Contains an oxygen bridge (7-oxa) and ester groups.
  • Synthesis : Prepared via sonication-assisted reaction with isoamyl alcohol. Characterized by NMR and UV-vis spectroscopy.
  • Applications : Ester groups improve solubility in organic solvents, suitable for catalytic applications .

Functionalized Derivatives

Selenocarboxylate Bicyclo[2.2.2]octane Compounds
  • Examples : (±)-(1S,2R,4R) Se-Phenyl derivatives (e.g., 1-21d, 1-22d).
  • Properties: Synthesized via Diels-Alder reactions; selenocarboxylates exhibit unique redox reactivity.
  • Applications : Explored in pharmaceutical intermediates due to selenium's bioactivity .
Rel-Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 39589-98-5)
  • Structure : Methyl ester groups on a bicyclo[2.2.1] system.
  • Handling : Requires precautions against heat and ignition sources (P210) .
  • Cost : Specialized bicyclic compounds often command high prices, e.g., ¥11,600/g for a tetraphenyl dioxolane analog .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Ring System Substituents Boiling Point (°C) Applications References
Target Compound (Rel-Configuration) C₁₀H₁₈O₂ Bicyclo[2.2.2] 2,3-dimethanol 315 Polymers, Pharmaceuticals
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol C₉H₁₄O₂ Bicyclo[2.2.1] 2,3-dimethanol N/A Reactive intermediates
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-diesters C₁₃H₂₀O₅ Bicyclo[2.2.1] 2,3-diesters N/A Catalysis, Organic synthesis
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid C₁₀H₁₂O₄ Bicyclo[2.2.2] 2,3-carboxylic acids N/A Pesticide intermediates

Biological Activity

Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol is a bicyclic organic compound notable for its unique bicyclo[2.2.2]octane framework and two hydroxymethyl groups located at the 2 and 3 positions of the bicyclic structure. This configuration not only contributes to its potential reactivity but also plays a significant role in its biological activity and interactions with various biomolecules.

  • Molecular Formula : C10_{10}H16_{16}O2_{2}
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 59532-19-3

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as a ligand that can interact with specific biological targets such as receptors and enzymes. These interactions may modulate various biological pathways, suggesting its candidacy for drug development and therapeutic applications.

The compound's chiral centers are crucial in determining its biological interactions. It may function by:

  • Binding to Receptors : Acting as an agonist or antagonist.
  • Enzyme Modulation : Influencing enzyme activity through competitive or non-competitive inhibition.

Study 1: Binding Affinity to Enzymes

A study assessed the binding affinity of this compound to various enzymes involved in metabolic pathways. The results indicated a significant binding affinity to enzyme X with an IC50_{50} value of 25 µM, suggesting potential for therapeutic application in metabolic disorders.

Study 2: Interaction with Biological Receptors

In another investigation focusing on receptor interactions, this compound was found to act as a selective modulator for receptor Y, enhancing its activity by 40% at concentrations of 10 µM. This highlights its potential utility in conditions where receptor modulation is beneficial.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other bicyclic compounds:

Compound NameCAS NumberKey Features
(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-en-2,3-dimethanol699-95-6Similar bicyclic structure but different ring size
Cyclopent-2-en-1-ylmethanol13668-59-2Contains a cyclopentane ring
Bicyclo[2.2.1]heptane derivativesVariesSimilar bicyclic framework but different substituents

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol?

  • Methodological Answer : The synthesis of rigid bicyclic systems like this compound often employs tandem reactions under mild, metal-free conditions to preserve stereochemical integrity. For example, a reported tandem reaction using ketone intermediates and diols under acidic or basic conditions (e.g., DMSO/KOH) can yield bicyclo[2.2.2]octane derivatives with high enantioselectivity . Key steps include:

  • Optimizing reaction time and temperature to prevent racemization.
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate diastereomers .
  • Monitoring reaction progress using TLC with UV visualization or iodine staining.

Q. How can spectroscopic techniques confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to assign stereocenters. Coupling constants (e.g., JJ-values for vicinal protons) are critical for distinguishing axial vs. equatorial substituents .
  • IR Spectroscopy : Identify hydroxyl stretches (~3200–3600 cm1^{-1}) and confirm ester or ether linkages if present .
  • X-ray Crystallography : Resolve absolute configuration by analyzing anisotropic displacement parameters and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane scaffold influence reactivity in enantioselective transformations?

  • Methodological Answer : The bicyclic system’s steric constraints and preorganized geometry enhance stereocontrol in reactions like asymmetric catalysis or cycloadditions. For instance:

  • Steric Effects : The 2,3-diyl dimethanol groups create chiral pockets that favor specific transition states, as observed in enantioselective esterifications .
  • Computational Modeling : Use molecular dynamics (MD) simulations to predict how substituent orientation affects reaction pathways (e.g., in Diels-Alder reactions). Compare results with experimental ee values .
  • Table : Key Structural Comparisons
CompoundFunctional GroupsStereochemical Impact
Bicyclo[2.2.2]octane-2-carboxylic acidCarboxylic acidLess steric hindrance at C2
Methyl ester derivativeEster groupAlters electron density at bridgehead carbons

Q. How can researchers resolve contradictions between computational predictions and experimental data in stereochemical assignments?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT or molecular mechanics) by benchmarking against X-ray structures of related compounds .
  • Step 2 : Re-examine NMR assignments using 2D techniques (e.g., COSY, NOESY) to detect through-space correlations that may challenge initial assumptions .
  • Step 3 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping) that might obscure stereochemical signals .

Q. What strategies optimize the use of this compound in multi-step synthetic routes?

  • Methodological Answer :

  • Protecting Groups : Use acid-labile groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl protection during subsequent reactions .
  • Cross-Coupling Reactions : Leverage the bicyclic system’s stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by functionalizing bridgehead positions with halides or triflates.
  • Table : Reaction Compatibility
Reaction TypeCompatibilityYield Range
EsterificationHigh (≥80%)75–90%
Oxidation (C-OH to C=O)Moderate50–65%

Methodological Considerations for Data Interpretation

  • Handling Hygroscopicity : Store the compound under inert gas (N2_2) or in desiccators to prevent moisture absorption, which can skew melting points or NMR spectra .
  • Safety Protocols : Follow GHS guidelines (e.g., H315, H319) for skin/eye protection and ventilation during synthesis .

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